![molecular formula C19H15F3N2O3 B2620248 Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-09-9](/img/structure/B2620248.png)
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various reactions. For instance, heating compound 1 with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reactions of compound 1 with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .Chemical Reactions Analysis
This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line . In order to enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They can be designed to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.
Anti-inflammatory Activity
Quinoline derivatives also show anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation, such as arthritis and autoimmune disorders.
Antileishmanial Activity
Some quinoline derivatives have been found to have antileishmanial activity , which means they could be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . The quinoline structure is a key component of many antimalarial drugs, including chloroquine and mefloquine.
Antibacterial Activity
Quinoline derivatives can exhibit antibacterial properties , making them potential candidates for the development of new antibiotics.
Antitubercular Activity
Some quinoline derivatives have shown antitubercular activity , suggesting potential use in the treatment of tuberculosis.
Wirkmechanismus
Zukünftige Richtungen
The future directions of this compound could involve further modifications to enhance its cytotoxic activity. This could be achieved by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Additionally, more research could be done to explore its potential applications in drug discovery, organic synthesis, and material science.
Eigenschaften
IUPAC Name |
ethyl 4-(3-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-8-11(19(20,21)22)6-7-14(16)17(15)24-12-4-3-5-13(25)9-12/h3-10,25H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXLCKNIUOVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=CC=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)
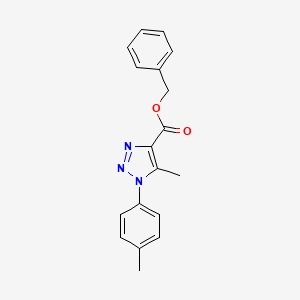
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)
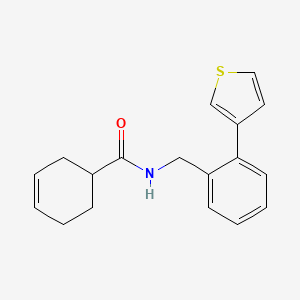
![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)
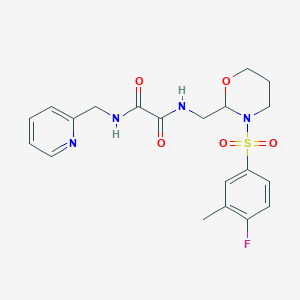
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)
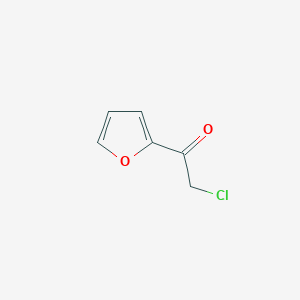
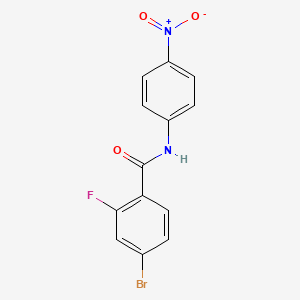
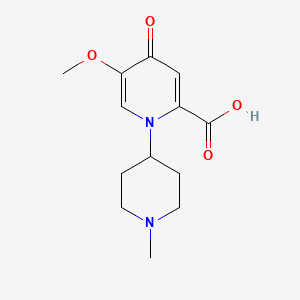
![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)